Cas no 892784-95-1 (6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one)

6-Fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core with multiple functional modifications. The presence of a fluoro substituent at the 6-position enhances its electronic properties, while the 3-methylbenzenesulfonyl group contributes to steric and electronic modulation. The 4-methylpiperidin-1-yl moiety at the 7-position introduces potential for enhanced solubility and bioavailability. The propyl chain at the 1-position further fine-tunes lipophilicity. This compound is of interest in medicinal chemistry and drug development due to its multifunctional design, which may enable selective binding interactions with biological targets. Its well-defined structure allows for precise structure-activity relationship studies.
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one structure
892784-95-1 structure
商品名:6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
CAS番号:892784-95-1
MF:C25H29FN2O3S
メガワット:456.57276892662
CID:5423255

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one
    • 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
    • インチ: 1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-7-5-6-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-8-17(2)9-12-27/h5-7,13-17H,4,8-12H2,1-3H3
    • InChIKey: GABHEDBPGMOLGR-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC)C2=C(C=C(F)C(N3CCC(C)CC3)=C2)C(=O)C(S(C2=CC=CC(C)=C2)(=O)=O)=C1

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-0469-2μmol
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-0469-30mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
30mg
$119.0 2023-09-10
Life Chemicals
F3411-0469-15mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
15mg
$89.0 2023-09-10
Life Chemicals
F3411-0469-5μmol
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-0469-10μmol
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-0469-4mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
4mg
$66.0 2023-09-10
Life Chemicals
F3411-0469-10mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
10mg
$79.0 2023-09-10
Life Chemicals
F3411-0469-2mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
2mg
$59.0 2023-09-10
Life Chemicals
F3411-0469-5mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
5mg
$69.0 2023-09-10
Life Chemicals
F3411-0469-25mg
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
892784-95-1
25mg
$109.0 2023-09-10

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one 関連文献

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-oneに関する追加情報

Introduction to 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one and Its Significance in Modern Chemical Biology

The compound with the CAS no. 892784-95-1, known as 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention in recent years due to its potential applications in the treatment of various neurological and inflammatory disorders. The presence of a fluoro substituent, a methylbenzenesulfonyl group, and a 4-methylpiperidine moiety contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a subject of extensive research in the field.

In the realm of chemical biology, this compound has been studied for its interaction with biological targets, particularly enzymes and receptors involved in disease pathways. The fluoro group is well-documented for its ability to enhance metabolic stability and binding affinity, a feature that has been leveraged in the design of numerous drugs. The 3-methylbenzenesulfonyl part of the molecule introduces hydrophobicity and rigidity, which can be crucial for achieving optimal receptor binding. Meanwhile, the 4-methylpiperidine ring adds another layer of complexity, influencing solubility and bioavailability.

Recent studies have highlighted the compound's potential in modulating pathways associated with neurodegenerative diseases. Specifically, its structure resembles certain bioactive molecules that have shown efficacy in preclinical models of conditions such as Alzheimer's disease and Parkinson's disease. The 6-fluoro substituent plays a pivotal role in this context, as it has been shown to improve the compound's ability to cross the blood-brain barrier, a critical factor for therapeutic agents targeting central nervous system disorders.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. The introduction of the propyl side chain further refines the molecule's pharmacological profile by influencing its lipophilicity and distribution within biological systems.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding how this compound interacts with its intended biological targets. These studies often involve docking simulations to predict binding affinities and identify key interaction points. The results from these simulations have guided medicinal chemists in optimizing the molecule for better efficacy and reduced side effects.

The pharmaceutical industry has shown significant interest in this class of compounds due to their versatility and potential therapeutic applications. Clinical trials are currently underway to evaluate the safety and efficacy of derivatives similar to 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one in treating various conditions. Early results are promising, indicating that these molecules may offer novel therapeutic strategies for unmet medical needs.

In conclusion, the compound with CAS no. 892784-95-1 stands as a testament to the ingenuity of modern medicinal chemistry. Its intricate structure and multifaceted functional groups make it a valuable tool for researchers exploring new treatments for complex diseases. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of healthcare.

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